molecular formula C7H11N3 B3431838 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine CAS No. 933705-54-5

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine

Cat. No.: B3431838
CAS No.: 933705-54-5
M. Wt: 137.18 g/mol
InChI Key: LUNMEOLBPBIBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated azepine ring. This scaffold has garnered attention in medicinal chemistry due to its versatility in drug discovery, particularly as a framework for targeting G protein-coupled receptors (GPCRs) and kinases. Its structural rigidity and ability to accommodate diverse substituents make it a promising candidate for optimizing pharmacokinetic and pharmacodynamic properties. Notably, derivatives of this core have been explored as 5-HT7 receptor antagonists and β-arrestin-biased agonists, as well as CK2 inhibitors .

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-8-7-5-9-10-6(7)3-1/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMEOLBPBIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262818
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933705-54-5
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the use of [1,7]-electrocyclization reactions, which can proceed via steps of C–H bond activation and cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds often involves the use of high-throughput techniques and automated synthesis platforms. These methods ensure the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide for deprotonation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or azepine rings .

Scientific Research Applications

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly as an antagonist for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an antagonist for the 5-HT7 receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Fusion Position :

  • Pyrazolo[4,3-b]azepine ([4,3-b] fusion) derivatives exhibit conformational flexibility suited for GPCR modulation (e.g., 5-HT7) .
  • Pyrazolo[3,4-d]azepine ([3,4-d] fusion) derivatives, such as JNJ18038683 analogs, show distinct β-arrestin bias but are less potent than carboxyethyl-modified analogs .

Substituent Effects :

  • Piperidinyl groups (e.g., 3-(1-ethylpiperidin-3-yl)) enhance lipophilicity and bioavailability, making them viable for CNS-targeting drugs .
  • Cyclopropyl substituents improve metabolic stability, while dihydrochloride salts address solubility challenges .

Biological Targets :

  • 5-HT7 Receptor : Modifications at the azepine nitrogen (e.g., debenzylation) significantly alter β-arrestin vs. Gs pathway selectivity .
  • CK2 Kinase : Pyrazolo[4,3-b]indole derivatives, though structurally distinct, share scaffold similarities and inhibit CK2 via hydrogen bonding interactions .

Key Insights:

  • Gold-catalyzed annulation (used for pyrazolo[4,3-b]indoles) offers superior regioselectivity compared to traditional hydrazine-based cyclizations .
  • Oxidative aromatization with ceric ammonium nitrate (CAN) is critical for converting dihydro intermediates to fully aromatic pyrazoloazepines .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacokinetic Data

Compound Molecular Weight LogP (Predicted) Solubility Key Pharmacokinetic Finding Reference
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine ~220 g/mol 2.5-3.0 Moderate (aqueous) Suitable for oral administration
3-Cyclopropyl-[3,4-d]azepine dihydrochloride 250.17 g/mol 1.8 High (salt form) Enhanced bioavailability in preclinical models
Pyrazolo[4,3-b]indole CK2 inhibitors ~300 g/mol 3.5-4.0 Low Requires formulation optimization

Key Trends:

  • Lower molecular weight (<250 g/mol) and moderate LogP (2-3) correlate with favorable CNS penetration .
  • Salt formation (e.g., dihydrochloride) dramatically improves solubility, addressing a common limitation of hydrophobic analogs .

Biological Activity

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is a complex heterocyclic compound characterized by its unique bicyclic structure that includes both a pyrazole and an azepine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₄
  • Molecular Weight : Approximately 267.33 g/mol
  • Structural Features : The compound's unique bicyclic structure allows for diverse chemical interactions and biological activities.

Biological Activity

The biological activity of this compound has been the focus of various studies. Notable findings include:

  • Neuropharmacological Effects : This compound has shown promise in targeting neurological disorders. Interaction studies indicate that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, certain analogs have been reported to selectively inhibit COX-2 enzymes with high potency compared to COX-1, suggesting a favorable therapeutic profile for treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have highlighted the compound's potential as an antimicrobial agent against various pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of this compound on animal models of depression. The results demonstrated that administration led to significant reductions in depressive-like behaviors in rodents. The mechanism was attributed to increased serotonin levels in the brain.

Case Study 2: Anti-inflammatory Action

In a controlled trial assessing the anti-inflammatory effects of a derivative of this compound in a carrageenan-induced paw edema model in rats, the compound exhibited an edema inhibition percentage significantly higher than that of standard anti-inflammatory drugs like diclofenac.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivitySelectivity Index (SI)
This compoundNeuropharmacological effects; Anti-inflammatoryHigh
Benzofuran-2-carbaldehydePrecursor for synthesis; Lower reactivityN/A
1-Phenyl-1H-pyrazole-4-carbaldehydeRelated pyrazole structure; Different reactivityN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepine and its derivatives?

  • The synthesis typically involves multi-step organic reactions. A representative approach includes cyclization of precursor amines or hydrazines with carbonyl-containing intermediates under controlled conditions. For example, hydrazine derivatives reacting with cyclic ketones or aldehydes in polar solvents (e.g., ethanol or dichloromethane) at reflux temperatures . Key steps may involve Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to introduce substituents. Purification often employs column chromatography or recrystallization.

Q. How is structural characterization of this compound performed?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ring fusion and substituent positions. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry in crystalline derivatives. For example, ¹H NMR signals in the δ 2.5–4.0 ppm range typically correspond to the azepine ring protons, while pyrazole ring protons appear at δ 6.0–8.0 ppm .

Q. What preliminary biological screening assays are used for this compound class?

  • Initial screening often focuses on kinase inhibition (e.g., Janus kinases) using enzymatic assays like ADP-Glo™ or fluorescence polarization. Cytotoxicity is assessed via MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices against non-target kinases (e.g., EGFR, VEGFR) are prioritized .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrazoloazepine core?

  • Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by directing groups. For instance, electron-withdrawing groups (NO₂, CO₂R) at position 3 direct electrophiles to position 6. Computational modeling (DFT) predicts charge distribution, while experimental validation uses competitive reactions monitored by LC-MS .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Discrepancies between in vitro and in vivo activity often arise from pharmacokinetic factors (e.g., metabolic stability). Mitigation includes:

  • Lipophilicity optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl).
  • Metabolic profiling : LC-MS/MS analysis of hepatic microsome stability.
  • Target engagement assays : Cellular thermal shift assays (CETSA) confirm target binding in complex matrices .

Q. How do structural modifications impact Janus kinase (JAK) inhibition selectivity?

  • SAR studies reveal that:

  • Position 3 : Bulky substituents (e.g., aryl groups) enhance JAK2 selectivity by occupying hydrophobic pockets.
  • Position 7 : Polar groups (e.g., hydroxyl or amide) reduce off-target effects on JAK1.
  • Core rigidity : Saturation of the azepine ring improves binding affinity by enforcing a planar conformation. Data from kinase profiling panels (e.g., Eurofins KinaseProfiler™) guide rational design .

Q. What advanced techniques validate reaction mechanisms in pyrazoloazepine synthesis?

  • Isotopic labeling : ¹⁵N-labeled hydrazines track nitrogen incorporation during cyclization.
  • In situ IR spectroscopy : Monitors intermediate formation (e.g., imine or enamine species).
  • Kinetic studies : Variable-temperature NMR elucidates activation barriers for key steps like ring-closing .

Methodological Resources

Table 1: Key Analytical Data for Representative Derivatives

PositionSubstituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IC₅₀ (JAK2, nM)
3Br7.42 (s, 1H)112.518 ± 2
7NO₂8.15 (d, 1H)148.745 ± 5
4CO₂Me3.89 (s, 3H)168.3>1000

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Reactant of Route 2
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.